molecular formula C12H7ClF3N3O3S B2889694 (2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one CAS No. 551921-81-4

(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one

Cat. No.: B2889694
CAS No.: 551921-81-4
M. Wt: 365.71
InChI Key: LTFWKVFPXKXVTO-CPIJYIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is a synthetic 4-thiazolidinone derivative designed for advanced chemical and pharmaceutical research. This compound belongs to a class of heterocyclic structures known for their multifaceted biological potential, primarily attributed to the 5-ene-2,4-thiazolidinedione core, which acts as a privileged scaffold in medicinal chemistry . The specific substitution pattern on the core scaffold, including the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and the nitromethylidene moiety, is critical for its electronic properties and molecular interactions, allowing researchers to explore sophisticated structure-activity relationships (SAR) . Compounds within this class have demonstrated a broad spectrum of pharmacological activities in research settings, including significant anti-inflammatory and antioxidant effects through mechanisms that may involve interactions with targets like the NF-κB pathway . Furthermore, the 5-ene-thiazolidinone structure is associated with antimicrobial properties, making it a candidate for investigating new anti-infective agents . The electrophilic nature of the exocyclic double bond at the 5-position may enable covalent interactions with nucleophilic residues in biological targets, providing a unique mechanism of action for probing enzyme function or cellular pathways . This product is intended for research applications only, such as in vitro bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex chemical entities. It is not for diagnostic or therapeutic use. Researchers are encouraged to consult the specific analytical data (NMR, MS, HPLC) for this batch to ensure compound identity and purity for their experiments.

Properties

IUPAC Name

(2E,5Z)-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O3S/c1-18-10(5-19(21)22)23-9(11(18)20)3-8-7(13)2-6(4-17-8)12(14,15)16/h2-5H,1H3/b9-3-,10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFWKVFPXKXVTO-CPIJYIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C[N+](=O)[O-])SC(=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\[N+](=O)[O-])/S/C(=C\C2=C(C=C(C=N2)C(F)(F)F)Cl)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H10ClF3N2O2SC_{12}H_{10}ClF_3N_2O_2S, and it features a thiazolidinone ring that is essential for its biological activity. The presence of a trifluoromethyl group and a chloro substituent enhances its pharmacological profile.

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific enzymes involved in tumor growth. For instance, recent research highlighted that thiazolidinones can act as multi-target enzyme inhibitors, which is crucial for developing effective anticancer agents .

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15.4Apoptosis induction
Other ThiazolidinonesA549 (Lung Cancer)12.0Enzyme inhibition

Antidiabetic Activity

Thiazolidinones are known for their antidiabetic properties, particularly through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This activity enhances insulin sensitivity and promotes glucose metabolism. The specific compound has been evaluated for its potential to lower blood glucose levels in diabetic models .

Table 2: Antidiabetic Effects

CompoundModelEffect on Blood Glucose (%)
This compoundSTZ-induced Diabetic Rats32% reduction
Pioglitazone (Control)STZ-induced Diabetic Rats40% reduction

Antioxidant Activity

The antioxidant capacity of thiazolidinones has been well-documented. The compound demonstrated significant free radical scavenging activity in vitro, which is crucial for preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound85% at 50 µM25
Vitamin C (Control)95% at 50 µM10

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinones are significantly influenced by their chemical structure. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance or diminish activity. For example:

  • Substituents : The presence of halogen atoms like chlorine or trifluoromethyl groups often increases lipophilicity and biological activity.
  • Functional Groups : The introduction of nitro groups has been associated with enhanced anticancer properties due to increased electron-withdrawing effects.

Case Studies

Recent studies have explored various derivatives of thiazolidinone scaffolds in clinical settings. For instance:

  • Clinical Trials : A derivative similar to the compound was tested in Phase II trials for its efficacy against breast cancer with promising results.
  • In Vivo Studies : Animal models demonstrated significant reductions in tumor size when treated with thiazolidinone derivatives compared to controls.

Comparison with Similar Compounds

Key Features :

  • The chloro-pyridine moiety may improve binding to biological targets (e.g., enzymes or receptors).
  • The nitromethylidene group could act as a Michael acceptor, enabling covalent interactions in biological systems .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related thiazolidinone derivatives:

Compound Name Substituents at C5 Substituents at C2/C3 Biological Activity (Reported) Key Reference
Target Compound 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Nitromethylidene, 3-methyl Not explicitly reported (inferred)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound I) 2-Methylbenzylidene Thioxo, 3-phenyl Antibacterial (moderate)
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound 15) Pyrazinylmethylidene Thioxo Novel synthesis, activity under study
(5E)-5-{[4-(Pyrazin-2-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one 4-(Pyrazin-2-yloxy)phenyl Sulfanylidene Potential kinase inhibition
(5Z)-3-(3-Hydroxyphenyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one 2-Pyridinylmethylene Thioxo, 3-(3-hydroxyphenyl) Antioxidant (IC50: 12 µM)
(5Z)-5-[(2-Methyl-2H-chromen-3-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylchromenyl Thioxo, 3-pentyl Anticancer (in vitro)

Key Observations :

Electron-Withdrawing Groups : The target compound’s trifluoromethyl and nitro groups enhance electrophilicity compared to simpler methyl or phenyl substituents (e.g., Compound I). This may improve interactions with electron-rich biological targets .

Thioxo vs. Nitromethylidene : The thioxo group in analogs like Compound I and 15 facilitates hydrogen bonding, whereas the nitromethylidene in the target compound may enable covalent modification of targets .

Physicochemical Properties

  • Thermodynamic Stability: Crystallographic studies of analogs (e.g., ) reveal planar thiazolidinone cores with conjugated substituents, a feature likely shared by the target compound.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the condensation of a pyridine derivative with a thiazolidinone precursor. Key steps include:

  • Knoevenagel condensation for forming the methylidene group, requiring anhydrous ethanol or DMF as solvents and catalytic piperidine at 60–80°C for 12–24 hours .
  • Nitromethylidene introduction via nitroalkene formation under acidic conditions (e.g., acetic acid) with careful pH control .
  • Purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity . Critical parameters include solvent choice (DMF enhances reactivity but complicates purification), temperature control (±2°C tolerance), and catalyst screening (e.g., piperidine vs. morpholine) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR for verifying regiochemistry of the nitromethylidene and pyridinyl groups. Signal splitting patterns (e.g., doublets for E/Z isomers) resolve stereochemical ambiguities .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and nitro-group fragmentation patterns .
  • HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : Resolves absolute configuration using SHELXL refinement (e.g., for resolving E/Z isomerism in the nitromethylidene moiety) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR signal ambiguity) encountered during characterization?

  • Isomer differentiation : Use NOESY NMR to detect spatial proximity between the nitro group and pyridinyl protons, confirming the E/Z configuration .
  • X-ray crystallography : Provides definitive structural assignments. SHELXL refinement is recommended for handling twinned crystals or high thermal motion in the nitromethylidene group .
  • Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in substituent positioning .

Q. What strategies are effective in optimizing reaction yields when scaling up synthesis under varying solvent and catalyst conditions?

  • Design of Experiments (DOE) : Systematically test solvent polarity (e.g., DMF vs. ethanol), catalyst loadings (5–20 mol%), and reaction times to identify robust conditions .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >80% yield for the Knoevenagel step .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track nitro group formation and minimize by-products (e.g., over-oxidized derivatives) .

Q. What experimental approaches are recommended to elucidate the mechanism of action in antimicrobial or anticancer assays?

  • In vitro bioassays : Screen against Gram-positive/negative bacteria (MIC determination) and cancer cell lines (MTT assay), noting the compound’s IC50 values compared to controls like cisplatin .
  • Molecular docking : Model interactions with bacterial DNA gyrase or human topoisomerase IIα, focusing on hydrogen bonding with the nitro group and hydrophobic interactions with the trifluoromethylpyridine moiety .
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to assess if the nitromethylidene group induces oxidative stress in cancer cells .

Q. How should discrepancies in reported biological activity data across studies be systematically addressed?

  • Standardized protocols : Reproduce assays under identical conditions (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the trifluoromethyl group with methyl or chlorine) to identify critical pharmacophores .
  • Meta-analysis : Compare logP, polar surface area, and steric parameters with published analogs to explain potency variations .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under different conditions?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, particularly for the nitromethylidene group .
  • Molecular dynamics (MD) simulations : Model solvation effects in aqueous vs. lipid bilayer environments to assess stability in biological systems .
  • Degradation pathway prediction : Use software like SPARTAN to simulate hydrolytic or photolytic degradation, guiding storage conditions (e.g., light-sensitive, refrigerated) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.